3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a cyclopropylidene group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the use of cycloaddition reactions, such as the [5+2] cycloaddition, which is a powerful reaction to access seven-membered ring systems . The reaction conditions typically involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrochemical reactions. For example, the electrochemical ODI-[5+2] cascade reaction has been optimized for gram-scale production, utilizing specific electrolytes and additives to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Mechanism of Action
The mechanism by which 3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Spirocyclopropanes: These compounds share the cyclopropylidene group and exhibit similar reactivity and biological activities.
Bicyclo[3.2.1]octanes: Structurally similar, these compounds are used in similar applications and have comparable chemical properties.
Uniqueness
3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to its combination of a cyclopropylidene group with a thiophene ring, providing distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(5-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-10-2-7-15(19-10)16(18)17-13-5-6-14(17)9-12(8-13)11-3-4-11/h2,7,13-14H,3-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDQXRVOKWKTLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2C3CCC2CC(=C4CC4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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